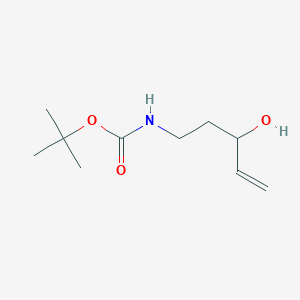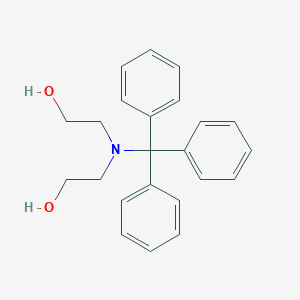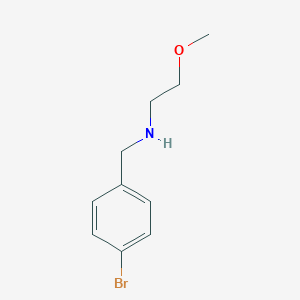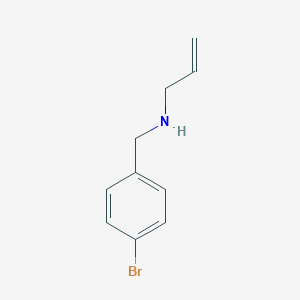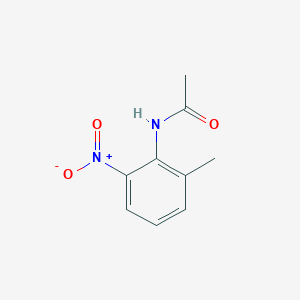
N-(2-methyl-6-nitrophenyl)acetamide
Vue d'ensemble
Description
N-(2-methyl-6-nitrophenyl)acetamide is a chemical compound with the molecular formula C9H10N2O3 . It is a derivative of acetamide, which is an organic compound that serves as the simplest amide of acetic acid .
Synthesis Analysis
The synthesis of N-(2-methyl-6-nitrophenyl)acetamide and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, and the process may involve stirring without solvent and/or heat, or even fusion .Molecular Structure Analysis
The molecular structure of N-(2-methyl-6-nitrophenyl)acetamide consists of a central phenyl ring with various substituents . The compound has a molecular weight of 194.18700, and its exact mass is 194.06900 .Chemical Reactions Analysis
N-(2-methyl-6-nitrophenyl)acetamide, like other N-cyanoacetamides, can participate in a variety of condensation and substitution reactions . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
N-(2-methyl-6-nitrophenyl)acetamide has a density of 1.289g/cm3 . It has a boiling point of 375.3ºC at 760 mmHg . The compound is solid at room temperature .Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
N-(2-methyl-6-nitrophenyl)acetamide: serves as a precursor in the synthesis of diverse heterocyclic compounds. Its molecular structure, featuring both acetamide and nitro functionalities, allows for a variety of chemical reactions. These reactions can lead to the formation of pharmacologically active heterocycles, which are core structures in many therapeutic agents .
Development of Chemotherapeutic Agents
The compound’s ability to undergo cyanoacetylation makes it a valuable intermediate in the development of chemotherapeutic agents. By reacting with different amines, it can form N-cyanoacetamides , which are key precursors for constructing organic heterocycles with potential chemotherapeutic properties .
Pharmacological Research
In pharmacological research, N-(2-methyl-6-nitrophenyl)acetamide derivatives have been studied for their biological activities. These activities include anti-inflammatory, analgesic, and antipyretic effects, making them candidates for drug development and the improvement of existing pharmaceuticals .
Antioxidant Properties
Research has indicated that certain N-(nitrophenyl)acetamide derivatives exhibit significant antioxidant properties. These properties are crucial in the development of treatments for oxidative stress-related diseases, such as neurodegenerative disorders .
Agricultural Chemistry
In agricultural chemistry, derivatives of N-(2-methyl-6-nitrophenyl)acetamide have been explored for their phytotoxic effects. These effects can be harnessed to develop herbicides or plant growth regulators, contributing to the management of weed species and crop cultivation .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methyl-6-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-3-5-8(11(13)14)9(6)10-7(2)12/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWKZKGMNQBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311529 | |
| Record name | N-(2-methyl-6-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59907-22-1 | |
| Record name | 59907-22-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-methyl-6-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





